molecular formula C9H6O2S B159143 Benzo[b]thiophene-7-carboxylic acid CAS No. 10134-98-2

Benzo[b]thiophene-7-carboxylic acid

Cat. No.: B159143
CAS No.: 10134-98-2
M. Wt: 178.21 g/mol
InChI Key: LJPSRTWIAXVPIS-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-7-carboxylic acid (CAS 10134-98-2) is a high-value benzo[b]thiophene derivative with a molecular formula of C9H6O2S and a molecular weight of 178.21 g/mol . This compound serves as a crucial synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of novel pharmacologically active agents . The benzo[b]thiophene core is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities . Research indicates significant interest in this structural motif for developing new therapeutic agents. For instance, structurally similar benzo[b]thiophene derivatives have demonstrated potent antibacterial activity, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, other derivatives have been investigated as potential ligands for central nervous system targets, such as the 5-HT1A serotonin receptor, highlighting the versatility of this chemotype in neuroscience research . The carboxylic acid functional group at the 7-position provides a key handle for further synthetic modification, allowing researchers to create a diverse array of amides, hydrazides, and esters for structure-activity relationship (SAR) studies . This product is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions. Refer to the safety data sheet for detailed hazard information .

Properties

IUPAC Name

1-benzothiophene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPSRTWIAXVPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557786
Record name 1-Benzothiophene-7-carboxylic acid
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Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10134-98-2
Record name Benzo[b]thiophene-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10134-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzothiophene-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophene-7-carboxylic acid
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Preparation Methods

Aryne Precursor Activation and Cycloaddition

The one-step synthesis of benzo[b]thiophenes via aryne intermediates has emerged as a powerful method for constructing the fused ring system. As demonstrated by Matsuzawa et al., 2-chloro-6-(trimethylsilyl)phenyl triflate (1a ) reacts with alkynyl sulfides under cesium fluoride (CsF) activation to generate arynes, which subsequently undergo [2+1] cycloaddition with sulfur-containing substrates. For instance, the reaction of 1a with ethyl (4-tolyl)ethynyl sulfide (2a ) in acetonitrile under CO2 atmosphere yields 4-chloro-2-ethoxycarbonyl-3-(4-tolyl)benzo[b]thiophene (5c ) in 20% yield. While this method primarily targets 2- and 3-substituted derivatives, strategic modification of the alkynyl sulfide’s substitution pattern could direct carboxylation to the 7-position.

Regioselective Functionalization via Directed C–H Activation

Recent advances in C–H activation enable precise functionalization of benzo[b]thiophene scaffolds. In a notable example, BF3·OEt2-mediated C2 arylation of benzothiophene S-oxide 6 with phenol derivatives achieves 78% yield of 4-chloro-2-(2-hydroxyphenyl)-3-(4-tolyl)benzo[b]thiophene (7 ). Adapting this approach to introduce carboxylic acid groups would require employing carboxyl-containing aryl reagents or post-functionalization steps.

Palladium-Catalyzed Carbonylation for Carboxylate Installation

Carbonylative Cyclization of Alkynyl Sulfides

A landmark study by Petricci et al. describes a palladium-catalyzed carbonylative route to benzothiophene-3-carboxylic esters. Using PdI2/KI under CO pressure (40 atm), methyl(2-(phenylethynyl)phenyl)sulfane (1a ) undergoes cyclization to methyl 2-phenylbenzo[b]thiophene-3-carboxylate (2a ) in 81% yield. Critical to this method is the use of methanol as both solvent and nucleophile, facilitating ester formation. To target the 7-carboxylic acid, the alkyne precursor must bear a substituent at the position adjacent to the sulfur atom, ensuring carboxylation occurs at the desired site during cyclization.

Table 1: Optimization of Palladium-Catalyzed Carbonylation

SubstrateCatalyst SystemCO PressureTemperatureYield (%)
1a PdI2/KI40 atm80°C81
1b PdI2/KI40 atm100°C68
1c PdI2/KI40 atm80°C73

Scalability and Solvent Effects

The protocol’s scalability was validated by synthesizing 2a on a 1.12 mmol scale, achieving consistent yields (81%). Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF4) enhance reaction efficiency by stabilizing palladium intermediates, though this remains unexplored for 7-carboxyl derivatives.

Hydrolysis of Benzo[b]thiophene Carboxylic Esters

Saponification of Ethyl Esters

A straightforward route to carboxylic acids involves hydrolyzing ester precursors. As detailed in PMC studies, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate undergoes saponification with 3N NaOH to yield the corresponding carboxylic acid in near-quantitative yield. Applying this to ethyl benzo[b]thiophene-7-carboxylate would require ensuring the ester group’s positional stability under basic conditions.

Oxidative Functionalization of Hydroxymethyl Intermediates

Copper-Mediated Oxidation

Matsuzawa et al. report the oxidation of 4-chloro-3-(hydroxymethyl)benzo[b]thiophene (3w ) to 4-chlorobenzo[b]thiophene-3-carboxylic acid (9 ) using CuBr2 and tert-butyl hydroperoxide (t-BuOOH) in acetonitrile. This method, yielding 80% of 9 , exemplifies the potential for oxidizing hydroxymethyl groups to carboxylic acids at specific positions. Adapting this to the 7-position necessitates synthesizing the corresponding hydroxymethyl precursor through tailored aryne or cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzo[b]thiophene-7-carboxylic acid and its derivatives have shown promising biological activities, making them valuable in drug discovery.

Antimicrobial Activity:

  • Case Study: A study evaluated the efficacy of benzo[b]thiophene derivatives against Mycobacterium tuberculosis. The compound exhibited notable activity against both drug-sensitive and multidrug-resistant strains, with minimum inhibitory concentrations (MIC) ranging from 2.73 to 22.86 μg/mL .

Anticancer Properties:

  • Research Findings: Various derivatives of this compound have been investigated for their potential as anticancer agents. For instance, certain derivatives demonstrated low cytotoxicity against human cancer cell lines while maintaining high selectivity indices .

Anti-inflammatory Effects:

  • Mechanism of Action: The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Materials Science

This compound plays a crucial role in the development of advanced materials.

Organic Semiconductors:

  • Application: The compound is used as a building block in the synthesis of organic semiconductors, which are integral to electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Polymer Chemistry:

  • Research Insights: Studies have shown that incorporating benzo[b]thiophene units into polymer matrices can enhance the electronic properties of the resulting materials, making them suitable for various electronic applications .

Industrial Applications

The versatility of this compound extends to industrial uses.

Synthesis of Dyes:

  • Industry Use: The compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties.

Agrochemicals:

  • Research Findings: Investigations into the application of benzo[b]thiophene derivatives in agrochemicals have revealed their potential as effective pesticides and herbicides, contributing to agricultural productivity .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against MDR Mycobacterium tuberculosis
Anticancer agentsLow cytotoxicity with high selectivity
Anti-inflammatory treatmentsInhibition of pro-inflammatory cytokines
Materials ScienceOrganic semiconductorsEnhanced electronic properties in polymers
OLEDs and OPVsKey building block for advanced materials
Industrial ApplicationsDye productionStable structure contributes to vibrant colors
AgrochemicalsPotential as effective pesticides

Mechanism of Action

The mechanism of action of benzo[b]thiophene-7-carboxylic acid varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, certain derivatives of this compound have been shown to inhibit the activity of myeloid cell leukemia-1 (Mcl-1), a protein involved in apoptosis and DNA repair . This interaction can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Benzo[b]thiophene Carboxylic Acids

The position of the carboxylic acid group on the benzo[b]thiophene scaffold significantly impacts physicochemical and biological properties.

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Notes References
Benzo[b]thiophene-7-carboxylic acid C₉H₆O₂S 178.21 -COOH at position 7 176.5–178.5 Tuberculosis drug analogs
Benzo[b]thiophene-2-carboxylic acid C₉H₆O₂S 178.21 -COOH at position 2 Not reported Intermediate for fluorinated derivatives
Benzo[b]thiophene-3-carboxylic acid C₉H₆O₂S 178.21 -COOH at position 3 Not reported Unspecified research applications

Key Insight : Positional isomerism alters electronic distribution and hydrogen-bonding capacity, affecting reactivity and biological activity. The 7-carboxylic acid derivative is favored in antitubercular agents due to optimal steric and electronic interactions with target enzymes .

Halogenated Derivatives

Halogenation enhances lipophilicity and metabolic stability, making these derivatives valuable in drug discovery.

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
7-Bromo-Benzo[b]thiophene-2-carboxylic acid C₉H₅BrO₂S 257.11 -Br at position 7, -COOH at 2 Patent-protected intermediate; used in R&D
7-Fluorobenzo[b]thiophene-2-carboxylic acid C₉H₅FO₂S 212.20 -F at position 7, -COOH at 2 Predicted boiling point: 361.5±37.0°C; used in kinase inhibitors
4-Chloro-7-fluoro-3-methyl-Benzo[b]thiophene-2-carboxylate ester C₁₂H₁₀ClFO₂S 272.72 -Cl, -F, -CH₃, ester group High-density (1.364 g/cm³); anticancer research

Key Insight: Fluorine and bromine improve bioavailability and target binding. For example, 7-fluoro derivatives exhibit enhanced binding to human tyrosinase, relevant in melanogenesis suppression .

Fused-Ring and Functionalized Analogs

Expanding the aromatic system or introducing ketone/hydroxyl groups modulates biological activity.

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Applications References
3-Oxo-2,3-dihydrothis compound C₉H₆O₃S 194.21 Ketone group at position 3 Tyrosinase inhibitors
Benzothieno[2',3':4,5]benz[1,2-c]acridine-5-carboxylic acid C₁₈H₁₁NO₂S 313.35 Fused acridine-thiophene system Anticancer agents; targets DNA topoisomerases
7-Hydroxybenzo[b]thiophene-2-carboxylic acid C₉H₆O₃S 194.21 -OH at position 7 Antioxidant and anti-inflammatory research

Key Insight: Fused-ring systems like benzacridine derivatives exhibit planar structures that intercalate DNA, making them potent in oncology . The 3-oxo derivative’s ketone group enhances hydrogen-bonding with enzyme active sites, critical in melanogenesis suppression .

Nitro-Substituted Derivatives

Nitro groups introduce electron-withdrawing effects, influencing reactivity and metabolic pathways.

Compound Molecular Formula Molecular Weight (g/mol) Substituents Applications References
7-Nitro-benzo[b]thiophene-2-carboxylic acid methyl ester C₁₀H₇NO₄S 237.24 -NO₂ at position 7, methyl ester Precursor for protease inhibitors
6-Nitro-benzo[b]thiophene-2-carboxylic acid C₉H₅NO₄S 223.21 -NO₂ at position 6 Antibacterial agent development

Key Insight : Nitro groups enhance electrophilicity, facilitating nucleophilic substitution reactions in prodrug synthesis .

Biological Activity

Benzo[b]thiophene-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its antimicrobial and anticancer properties.

1. Synthesis of this compound Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. Various synthetic routes have been developed to create derivatives with enhanced biological activity. For instance, the compound can be modified at different positions on the aromatic ring to improve its pharmacological profile.

Antimicrobial Activity

Benzo[b]thiophene derivatives have shown promising antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis.

  • Activity Against Staphylococcus aureus : A study evaluated a series of benzo[b]thiophene-2-acylhydrazones derived from benzo[b]thiophene-2-carboxylic acid. Among these, compound II.b exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against multiple strains of S. aureus, including drug-resistant variants .
  • Activity Against Mycobacterium tuberculosis : Benzo[b]thiophene derivatives were also tested against multidrug-resistant strains of M. tuberculosis. Compound 7b was particularly effective, with MIC values ranging from 2.73 to 22.86 µg/mL against both active and dormant forms of the bacterium .
CompoundPathogenMIC (µg/mL)Notes
II.bS. aureus4Effective against drug-resistant strains
7bM. tuberculosis2.73 - 22.86Active against both active and dormant forms

Cytotoxicity Studies

In addition to antimicrobial activity, the cytotoxic effects of benzo[b]thiophene derivatives have been evaluated using human cancer cell lines such as HeLa and A549. Notably, compound II.b showed no significant cytotoxicity at concentrations up to 128 µg/mL, suggesting a favorable safety profile for further development .

The mechanism by which benzo[b]thiophene derivatives exert their antimicrobial effects often involves interaction with specific bacterial enzymes or pathways:

  • Inhibition of DprE1 : Molecular docking studies indicate that some benzo[b]thiophene derivatives bind effectively to DprE1, an enzyme critical for mycobacterial cell wall biosynthesis . This interaction is essential for their antimycobacterial activity.
  • Hydrophobic Interactions : The hydrophobic nature of these compounds plays a crucial role in their ability to penetrate bacterial membranes, enhancing their efficacy against resistant strains .

4. Case Studies and Research Findings

Recent studies have highlighted the potential of benzo[b]thiophene derivatives in treating infectious diseases:

  • A research article reported the synthesis and evaluation of a series of benzo[b]thiophenes that demonstrated over 92% inhibitory activity against M. tuberculosis H37Ra . The compounds were further assessed for their selectivity index, indicating low toxicity towards human cells while maintaining high antimicrobial efficacy.
  • Another study focused on the structural optimization of benzo[b]thiophene derivatives, leading to improved activity profiles against drug-resistant pathogens . The findings suggest that specific substitutions on the thiophene ring can enhance both potency and selectivity.

Q & A

Basic Questions

Q. What are the key physicochemical properties of Benzo[b]thiophene-7-carboxylic acid, and which analytical methods are recommended for their determination?

  • Answer: The compound has a molecular formula of C₉H₆O₂S (molecular weight 178.21 g/mol) and a melting point range of 176.5–178.5°C . Key characterization methods include:

  • Melting point analysis via differential scanning calorimetry (DSC) to confirm purity .
  • Spectroscopic techniques : IR spectroscopy for functional group identification (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR for structural confirmation .
  • Elemental analysis (CHNS/O) to verify stoichiometry .
  • High-performance liquid chromatography (HPLC) with UV detection for purity assessment, as applied to related benzothiophene derivatives .

Q. What synthetic routes are established for this compound, and what parameters critically influence reaction yield?

  • Answer: Common routes involve cyclization of thiophene precursors or oxidation of 7-methyl substituents. Critical parameters include:

  • Temperature control (80–120°C) to avoid side reactions like decarboxylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst optimization : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency in Friedel-Crafts approaches .
  • Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer:

  • Storage : Airtight containers under inert gas (argon) at −20°C to minimize hydrolysis or oxidation .
  • Handling : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. PPE guidelines align with those for carboxylic acids .
  • Stability testing : Monitor degradation via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How does the substitution pattern on the benzo[b]thiophene core influence its electronic properties and pharmacological activity?

  • Answer:

  • Electronic effects : The 7-carboxylic acid group acts as an electron-withdrawing moiety, reducing electron density on the thiophene ring. This enhances electrophilicity, critical for interactions with targets like PPAR receptors .
  • Biological activity : Derivatives such as α-methoxy-4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]-Benzo[b]thiophene-7-propanoic acid show PPARα/γ dual agonism (EC₅₀: 0.358 μM and 1.21 μM, respectively) . Comparative studies with 2-acetyl analogs reveal position-dependent efficacy .

Q. What strategies mitigate byproduct formation during synthesis, and how are these impurities characterized?

  • Answer:

  • Byproduct sources : Common impurities include regioisomers (e.g., 5-carboxylic acid derivatives) and oxidized species (e.g., sulfoxides) .
  • Mitigation strategies :
  • Chromatographic purification : Silica gel columns with gradient elution (hexane/ethyl acetate) .
  • Reaction optimization : Shorter reaction times reduce decarboxylation .
  • Characterization : LC-MS identifies molecular weights of byproducts, while ¹H NMR distinguishes regioisomers via aromatic proton splitting patterns .

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) across studies?

  • Answer: Discrepancies often arise from polymorphic forms or impurities. Resolution involves:

  • Cross-validation : Compare DSC thermograms (e.g., sharp vs. broad melting endotherms indicate purity differences) .
  • Crystallinity analysis : X-ray powder diffraction (XRPD) to detect polymorphs .
  • Elemental analysis : Confirm stoichiometry (e.g., %C deviation >0.3% suggests impurities) .
  • Literature benchmarking : Align data with high-purity samples (>95%) from reputable suppliers .

Methodological Considerations

  • Data reliability : Always report experimental conditions (e.g., heating rate in DSC) to enable reproducibility .
  • Advanced instrumentation : For degradation studies, combine accelerated stability testing with LC-MS/MS to identify breakdown products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]thiophene-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Benzo[b]thiophene-7-carboxylic acid

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